5-Methoxy-2-methyl-Alpha-naphthol-d3
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Overview
Description
5-Methoxy-2-methyl- is an indole derivative known for its significant role in various chemical and biological processes. Indole derivatives, including 5-Methoxy-2-methyl-, are prevalent in natural products and pharmaceuticals due to their diverse biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl- typically involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. For instance, the reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone, followed by Fischer indole synthesis using acetic acid and hydrochloric acid under reflux, yields the desired indole derivative .
Industrial Production Methods: Industrial production of 5-Methoxy-2-methyl- often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and hydrogenated derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
5-Methoxy-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to multiple receptors, exhibiting high affinity and specificity. For instance, it acts as an inhibitor of the chlorinating activity of myeloperoxidase, an enzyme involved in inflammatory responses . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-Methoxyindole
- 2-Methylindole
- 5-Methoxy-2-methyltryptamine
Comparison: 5-Methoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Methoxyindole, the additional methyl group enhances its reactivity and biological activity. In contrast to 2-Methylindole, the methoxy group increases its solubility and interaction with biological targets. 5-Methoxy-2-methyltryptamine, while structurally similar, has different pharmacological effects due to the presence of the tryptamine moiety .
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
5-methoxy-2-(trideuteriomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c1-8-6-7-9-10(12(8)13)4-3-5-11(9)14-2/h3-7,13H,1-2H3/i1D3 |
InChI Key |
VJSUBEOOUUUQMY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C2=C(C=C1)C(=CC=C2)OC)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)OC)O |
Origin of Product |
United States |
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